molecular formula C6H8N2 B118599 2-Amino-4-methylpyridine CAS No. 695-34-1

2-Amino-4-methylpyridine

Cat. No. B118599
CAS RN: 695-34-1
M. Wt: 108.14 g/mol
InChI Key: ORLGLBZRQYOWNA-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine, also known as 2-Amino-4-picoline, is a heterocyclic compound with the molecular formula C6H8N2 . It has a molecular weight of 108.14 . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .


Synthesis Analysis

2-Amino-4-methylpyridine has been synthesized by slow solvent evaporation (SSE) method . It has also been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A purification method for 2-amino-4-methylpyridine involves dissolving the crude product in a dilute hydrochloric acid solution, extracting a residual water phase with ethyl acetate, and then adding a sodium carbonate solution until the pH value is 9 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylpyridine has been studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .


Chemical Reactions Analysis

2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . It acts as a ligand and forms methoxo-bridged copper (II) complexes .


Physical And Chemical Properties Analysis

2-Amino-4-methylpyridine has a boiling point of 230 °C and a melting point of 96-99 °C . It is freely soluble in dimethylformamide (DMF) and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .

Scientific Research Applications

Corrosion Inhibition

2-Amino-4-methylpyridine (AMP) has been studied for its effects on the corrosion behavior of mild steel in acidic environments. Research demonstrates that AMP enhances the polarization resistance of mild steel in acid solution, suggesting its potential as a corrosion inhibitor. The efficiency of inhibition is linked to the energy band gap of AMP's frontier orbitals (Mert et al., 2014).

Inhibition of Enzyme Activity

AMP has been identified as a potent inhibitor of the inducible NO synthase (NOS II) enzyme, both in vitro and in vivo. This inhibition is competitive with respect to arginine and varies in potency based on the type of NOS enzyme (Faraci et al., 1996).

Photochemical Applications

Studies on ultraviolet irradiation of AMP and similar compounds have shown the formation of photodimers, indicating potential applications in photochemistry (Taylor & Kan, 1963).

Molecular and Crystal Structures Analysis

Research involving AMP derivatives, like 2-amino-4-methyl-3-nitropyridine, has focused on determining their crystal structures and comparing these with theoretical calculations. This work aids in understanding the molecular properties of these compounds (Bryndal et al., 2012).

Synthesis of Metal Complexes

AMP has been used to synthesize novel complexes, such as Cu(II)-Phen complex with 2-amino-4-methylpyridine. Characterization of these complexes provides insights into their potential applications in various fields (Novianti & Hansongnern, 2017).

Electrophoretic Separation

AMP derivatives have been utilized in studying the relationships between pH and separation in free solution capillary electrophoresis, improving our understanding of analytical chemistry techniques (Wren, 1991).

Safety And Hazards

2-Amino-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Amino-4-methylpyridine has potential applications in the field of optoelectronics due to its nonlinear optical properties . It also has potential use as a pharmaceutical intermediate .

properties

IUPAC Name

4-methylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGLBZRQYOWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044720
Record name 4-Methylpyridin-2-amine
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Molecular Weight

108.14 g/mol
Source PubChem
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Product Name

2-Amino-4-methylpyridine

CAS RN

695-34-1
Record name 2-Amino-4-methylpyridine
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Record name 2-Amino-4-picoline
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Record name 2-amino-4-methylpyridine
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Record name 2-Pyridinamine, 4-methyl-
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Record name 4-Methylpyridin-2-amine
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Record name 4-methyl-2-pyridylamine
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Record name 2-AMINO-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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